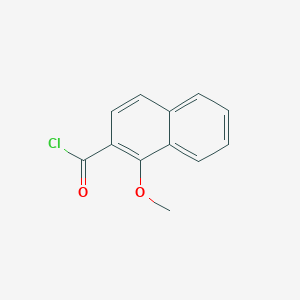

1-Methoxy-2-naphthoyl chloride

Description

Properties

Molecular Formula |

C12H9ClO2 |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

1-methoxynaphthalene-2-carbonyl chloride |

InChI |

InChI=1S/C12H9ClO2/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3 |

InChI Key |

QMUUPQGZXWQYED-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 1-Methoxy-2-naphthoyl chloride with structurally related naphthalene derivatives:

Reactivity and Stability

- However, it remains moisture-sensitive, releasing HCl upon reaction with water .

- 1-Naphthoyl chloride : More reactive due to the absence of electron-donating groups, leading to rapid hydrolysis and acylation reactions .

- 1-Amino-2-naphthol hydrochloride: Exhibits acid-base reactivity due to amino and hydroxyl groups; decomposes under heat or light to release toxic gases like HCl .

Stability and Hazard Profiles

Research Findings and Key Inferences

- Synthetic Utility : Methoxy-substituted naphthoyl chlorides enable regioselective reactions. For example, methoxy groups direct electrophilic substitution to specific positions on the naphthalene ring, enhancing selectivity in cross-coupling reactions .

- Toxicity : Like other acyl chlorides, 1-Methoxy-2-naphthoyl chloride requires stringent handling to avoid inhalation of HCl gas, with protocols similar to those for 2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride .

- Environmental Impact: Limited data exist, but chlorinated naphthalenes are generally persistent; proper disposal is critical to prevent ecosystem contamination .

Preparation Methods

Direct Chlorination of 1-Methoxy-2-naphthoic Acid

The most widely documented method involves the reaction of 1-methoxy-2-naphthoic acid with thionyl chloride (SOCl₂) . This approach leverages the acid’s reactivity with chlorinating agents to yield the target acyl chloride.

Procedure :

-

1-Methoxy-2-naphthoic acid is suspended in anhydrous thionyl chloride under inert conditions.

-

The mixture is stirred at room temperature for 10 minutes, followed by gentle heating to reflux (40–60°C) until complete conversion is achieved.

-

Excess thionyl chloride is removed via vacuum distillation, leaving the crude product.

-

Purification is typically performed via recrystallization or chromatography, yielding high-purity 1-methoxy-2-naphthoyl chloride.

Key Observations :

Alternative Chlorinating Agents

While thionyl chloride dominates industrial and academic protocols, other agents like phosphorus pentachloride (PCl₅) and oxalyl chloride have been explored.

Phosphorus Pentachloride Method :

-

Procedure : 1-Methoxy-2-naphthoic acid is treated with PCl₅ in dichloromethane at 0°C. The exothermic reaction requires careful temperature control.

-

Limitations : Higher impurity levels due to phosphorus byproducts necessitate extensive washing, reducing practical utility.

Oxalyl Chloride Method :

-

Procedure : Oxalyl chloride and catalytic dimethylformamide (DMF) are added to the acid in anhydrous tetrahydrofuran (THF). The mixture is stirred at room temperature for 4–6 hours.

-

Advantages : Generates fewer corrosive byproducts compared to SOCl₂, simplifying purification.

Mechanistic Insights and Reaction Optimization

Reaction Mechanism with Thionyl Chloride

The chlorination proceeds via a two-step mechanism:

-

Nucleophilic Attack : The carbonyl oxygen of 1-methoxy-2-naphthoic acid attacks electrophilic sulfur in SOCl₂, forming a mixed anhydride intermediate.

-

Chloride Displacement : The intermediate undergoes nucleophilic substitution, releasing SO₂ and HCl while forming the acyl chloride.

Critical Factors :

Optimization Strategies

Temperature Modulation :

-

Room-temperature stirring initiates the reaction, while reflux ensures completion without side reactions like methoxy group cleavage.

Solvent Selection :

-

Non-polar solvents (e.g., chloroform, dichloromethane) improve reagent miscibility and product stability.

Workup Refinements :

-

Decolorizing Agents : Activated charcoal (5–10 wt%) removes colored impurities without affecting yield.

-

pH Adjustment : Post-reaction neutralization with dilute NaOH (pH 10) eliminates residual HCl.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

-

Reverse-phase C18 columns with UV detection (254 nm) resolve 1-methoxy-2-naphthoyl chloride from residual acid or solvents.

-

Purity thresholds >98% are achievable via gradient elution (acetonitrile/water).

Industrial and Academic Applications

Q & A

Q. What are the recommended methods for synthesizing 1-Methoxy-2-naphthoyl chloride in laboratory settings?

Methodological Answer: 1-Methoxy-2-naphthoyl chloride is typically synthesized via the reaction of 1-methoxy-2-naphthoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. Key steps include:

- Reagent Selection : Use anhydrous conditions to prevent hydrolysis. Oxalyl chloride is preferred for milder conditions, while thionyl chloride may require reflux.

- Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) removes excess reagents.

- Validation : Confirm purity via melting point analysis and FT-IR spectroscopy (characteristic C=O stretch at ~1770 cm⁻¹ for acyl chlorides).

Reference : Similar synthesis protocols for naphthoyl chlorides are detailed in patent literature and reaction databases .

Q. How should researchers handle and store 1-Methoxy-2-naphthoyl chloride to ensure stability and safety?

Methodological Answer:

- Handling : Use inert-atmosphere gloveboxes or fume hoods to avoid moisture-induced hydrolysis. Wear nitrile gloves, chemical-resistant goggles, and lab coats.

- Storage : Store in airtight, amber glass containers under anhydrous conditions (e.g., molecular sieves) at 2–8°C. Avoid prolonged exposure to light or humidity.

- Safety : Follow OSHA Hazard Communication Standard (HCS) guidelines for acyl chlorides, including emergency eyewash/shower access and neutralization protocols for spills (e.g., sodium bicarbonate slurry) .

Q. What analytical techniques are most effective for characterizing the purity and structure of 1-Methoxy-2-naphthoyl chloride?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ = 220.05 Da).

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) when characterizing 1-Methoxy-2-naphthoyl chloride derivatives?

Methodological Answer:

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts).

- Isotopic Labeling : Use deuterated solvents to eliminate solvent peaks in NMR spectra.

- Controlled Hydrolysis : Convert the acyl chloride to the corresponding carboxylic acid and re-analyze to confirm functional group assignments .

Q. What strategies are employed to optimize reaction yields in acylation reactions involving 1-Methoxy-2-naphthoyl chloride under varying conditions?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for nucleophilic substitutions.

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation of sterically hindered amines.

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps.

Table 1 : Example optimization parameters for a model reaction:

| Parameter | Tested Range | Optimal Condition |

|---|---|---|

| Temperature (°C) | 0–80 | 25 |

| Solvent | DCM, THF, Acetonitrile | DCM |

| Catalyst Loading | 0–10 mol% | 5 mol% DMAP |

Reference : Similar methodologies are applied in peptide coupling and heterocyclic synthesis .

Q. What are the current challenges in elucidating the metabolic pathways or environmental degradation products of 1-Methoxy-2-naphthoyl chloride?

Methodological Answer:

- Degradation Studies : Conduct hydrolysis under simulated environmental conditions (pH 5–9, 25–40°C) and analyze products via LC-MS/MS.

- Toxicological Screening : Use in vitro assays (e.g., Ames test for mutagenicity) to assess metabolites.

- Data Gaps : Limited ecotoxicological data exist for this compound; extrapolate from studies on naphthalene derivatives (e.g., hepatic/renal effects in mammals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.